molecular formula C17H25N3O B11456055 N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide

N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide

Cat. No.: B11456055
M. Wt: 287.4 g/mol
InChI Key: VIYVJPFQLPWAIP-UHFFFAOYSA-N
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Description

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of the amide bond under mild reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropanamide moiety. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25N3O/c1-5-20-14-10-7-6-9-13(14)19-15(20)11-8-12-18-16(21)17(2,3)4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,18,21)

InChI Key

VIYVJPFQLPWAIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C

Origin of Product

United States

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